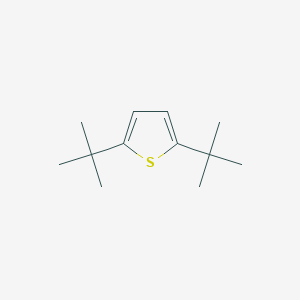

Thiophene, 2,5-bis(1,1-dimethylethyl)-

説明

Thiophene, 2,5-bis(1,1-dimethylethyl)- is a chemical compound that belongs to the family of heterocyclic compounds. It is commonly known as Bis(2,4,6-trimethylphenyl)thiophene or BTP-2. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.

科学的研究の応用

1. Polymer Synthesis and Characteristics

- Thiophene derivatives are utilized in the synthesis of novel polymers. For instance, 2,5-dimethylene-2,5-dihydrothieno[3,2-b]thiophene derivatives have been studied for their polymerization behavior, demonstrating that they are not homopolymerizable with most initiators but can form alternating copolymers in certain conditions (Itoh, Nakamura, & Kubo, 1999).

2. Antimicrobial Properties

- Thiophene compounds have shown promise in antimicrobial applications. For example, bis-[1,3,4]thiadiazole and bis-thiazole derivatives with thieno[2,3-b]thiophene moiety exhibit significant antimicrobial properties (Kheder & Mabkhot, 2012).

3. Photodegradation Studies

- Research on poly[2,5-bis(dimethylsilyl)thiophene] reveals insights into the photodegradation of certain thiophene polymers, which is crucial for understanding their stability and lifespan in various applications (Hu & Weber, 1989).

4. Macrocyclic Chemistry

- Thiophene-based bis-(p-quinodimethanes) are involved in reactions leading to macrocycles, which are important in supramolecular chemistry and material science (Trahanovsky & Klumpp, 2016).

5. Optoelectronic Properties

- Thiophene derivatives have been investigated for their optoelectronic properties. For example, studies on thiophene 1,1-dioxides have provided insights into tuning their electronic properties, which is significant for electronic and photonic device applications (Tsai et al., 2013).

特性

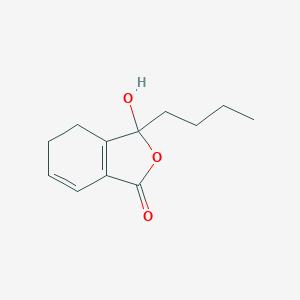

IUPAC Name |

2,5-ditert-butylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20S/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYGRXKYALZEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(S1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168619 | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

CAS RN |

1689-77-6 | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Di-tert-butylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of tert-butyl groups influence the reactivity of 2,5-Di-tert-butylthiophene in Diels-Alder reactions compared to its S,S-dioxide counterpart?

A1: Research has shown that the steric hindrance imposed by the bulky tert-butyl groups in 2,5-Di-tert-butylthiophene significantly affects its ability to act as a diene in Diels-Alder reactions. A study directly compared the reactivity of 2,5-Di-tert-butylthiophene S-oxide with 2,5-Di-tert-butylthiophene S,S-dioxide. [] The results indicated that while the S-oxide readily underwent cycloaddition with alkenes, the S,S-dioxide exhibited significantly reduced reactivity under similar conditions. This difference highlights how steric factors can dramatically impact the accessibility of the diene system and consequently, the reaction outcome.

Q2: What interesting chemical transformation can the cycloadducts formed from the Diels-Alder reactions of 2,5-Di-tert-butylthiophene S-oxide undergo?

A2: The cycloadducts resulting from the Diels-Alder reaction of 2,5-Di-tert-butylthiophene S-oxide with alkenes can undergo sulfur monoxide (SO) extrusion reactions. [] This process, which can be induced thermally or photochemically, leads to the formation of highly substituted aromatic compounds. This SO extrusion reaction provides a valuable synthetic route to access complex aromatic structures that might be otherwise challenging to synthesize.

Q3: Are there any studies focusing on the electronic properties of 2,5-Di-tert-butylthiophene derivatives?

A3: Yes, photoelectron spectroscopy has been employed to investigate the electronic structure of 2,5-Di-tert-butylthiophene 1,1-dioxide. [] This study provided insights into the through-conjugation effects of the sulfone group within the molecule. Such studies contribute to a deeper understanding of how substituents influence the electronic properties of thiophene derivatives, which can be crucial for designing molecules with specific electronic applications.

Q4: How does 2,5-Di-tert-butylthiophene behave in electrophilic aromatic substitution reactions?

A4: While the provided research papers don't directly investigate the electrophilic aromatic substitution reactions of 2,5-Di-tert-butylthiophene itself, a related study explored the structure of acetylation and formylation products of 2-tert-butyl-5-methylthiophene. [] This information, along with general knowledge of electrophilic aromatic substitution, suggests that the steric bulk of the tert-butyl groups in 2,5-Di-tert-butylthiophene would likely direct incoming electrophiles towards the less hindered 3- and 4- positions on the thiophene ring.

Q5: What insights can be gained from studying the kinetic isotope effects in hydrogen exchange reactions involving 2,5-Di-tert-butylthiophene?

A5: Research has investigated the kinetic isotope effect in the hydrogen exchange of 2,5-Di-tert-butylthiophene with trifluoroacetic acid in various aprotic solvents. [] This type of study provides valuable information about the mechanism of the hydrogen exchange reaction and how solvent properties can influence reaction rates. Understanding such factors is crucial for optimizing reaction conditions and predicting reactivity trends.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。